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Compound of Interest

Compound Name: Chaetoglobosin Vb

Cat. No.: B14103537

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies and data used to
determine the absolute configuration of Chaetoglobosin Vb, a cytochalasan alkaloid isolated
from the endophytic fungus Chaetomium globosum. Understanding the precise three-
dimensional arrangement of atoms is critical for elucidating its structure-activity relationships
and potential therapeutic applications.

Introduction to Chaetoglobosin Vb

Chaetoglobosin Vb is a member of the chaetoglobosin family, a large class of fungal
secondary metabolites belonging to the cytochalasan alkaloids.[1][2] These molecules are
characterized by a complex architecture featuring a perhydroisoindolone moiety fused to a
macrocyclic ring, with a distinctive 10-(indol-3-yl) group.[1][2] Chaetoglobosin Vb was first
isolated from an endophytic fungus, Chaetomium globosum, associated with the leaves of the
Ginkgo biloba tree.[3] The determination of its absolute configuration was crucial for
distinguishing it from other stereoisomers and for understanding its biological function.

Strategy for Stereochemical Assignment

The elucidation of Chaetoglobosin Vb's planar structure was accomplished using standard
spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass
spectrometry.[3] However, determining the absolute configuration of such a complex, polycyclic
molecule required a more advanced approach.
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The definitive assignment was achieved through a powerful combination of experimental
Electronic Circular Dichroism (CD) spectroscopy and quantum chemical calculations using
Time-Dependent Density Functional Theory (TDDFT).[3] This chiroptical method is particularly
valuable for complex natural products that may be difficult to crystallize for X-ray analysis. The
strategy involves comparing the experimentally measured CD spectrum of the natural product
with the theoretically predicted spectrum for a known stereocisomer. A match between the
experimental and calculated spectra provides strong evidence for the absolute configuration.[3]

[4][5]

This assignment was further supported by the chemical correlation between Chaetoglobosin
Vb and related known compounds, Chaetoglobosin V and Chaetoglobosin G, through a
biomimetic transformation.[3]
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Workflow for the determination of absolute configuration.
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Quantitative Data Summary

The structural and chiroptical properties of Chaetoglobosin Vb were characterized by various
analytical techniques. The key quantitative data are summarized below.

Property Value / Observation Technique

High-Resolution Mass
Spectrometry (HRMS)

Molecular Formula C32H36N20s

Value not publicly available in
Exact Mass HRMS
searched abstracts.

Optically active, dextrorotatory
) ] (+). Specific value not publicly )
Optical Rotation ) ] Polarimetry
available in searched

abstracts.

The experimental CD spectrum

was compared with the o _ _
ECD Cotton Effects Electronic Circular Dichroism

calculated spectrum for the

final assignment.[3]

Data consistent with a
chaetoglobosin-type structure.

1H and 3C NMR - ) ) NMR Spectroscopy
[3] Specific shifts not available

in abstracts.

Experimental Protocols

The determination of the absolute configuration of Chaetoglobosin Vb relied on the following
key experimental and computational procedures.

Fungal Culture and Isolation

o Organism: The endophytic fungus Chaetomium globosum was isolated from the leaves of a
Ginkgo biloba tree.[3]
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 Cultivation: The fungus was cultivated on a solid medium (e.g., potato dextrose agar or rice
medium) at approximately 25-28°C for several weeks to allow for the production of
secondary metabolites.

o Extraction: The fermented solid culture was extracted exhaustively with an organic solvent,
typically ethyl acetate, to partition the metabolites from the culture medium.[3]

 Purification: The crude ethyl acetate extract was subjected to multiple steps of column
chromatography. This process typically involves a combination of normal-phase (silica gel)
and reverse-phase (e.g., ODS, C18) chromatography, followed by final purification using
semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure
Chaetoglobosin Vb.[6][7]

Spectroscopic and Chiroptical Analysis

 NMR Spectroscopy: tH, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on
a high-field spectrometer (e.g., 600 MHz) using a deuterated solvent such as chloroform-d
(CDCIls) or methanol-d4 (CDsOD).[6] These spectra were used to determine the planar
structure and relative stereochemistry.

e Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESIMS)
was used to determine the elemental composition and exact mass of the molecule.[6][8]

e Electronic Circular Dichroism (ECD): The experimental ECD spectrum was recorded on a
dedicated CD spectrometer.[6][7] The purified compound was dissolved in a suitable
spectroscopic-grade solvent (e.g., methanol or acetonitrile) to a known concentration (e.g.,
0.1-0.2 mg/mL). The spectrum was measured over a wavelength range of approximately
200-400 nm.[6]

Computational Methodology (TDDFT-ECD)

o Conformational Search: A thorough conformational analysis of a model structure of
Chaetoglobosin Vb was performed using molecular mechanics methods to identify all low-
energy conformers.

o Geometry Optimization: The geometries of the identified stable conformers were then
optimized at a higher level of theory, typically using Density Functional Theory (DFT), for
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example, with the B3LYP functional and a basis set like 6-31G(d).

o TDDFT Calculation: The ECD spectra for each optimized conformer were calculated using
Time-Dependent DFT (TDDFT). This step predicts the excitation energies and rotational
strengths of the electronic transitions.

e Spectrum Simulation: The final theoretical ECD spectrum was obtained by averaging the
spectra of all significant conformers, weighted according to their Boltzmann population
distribution at room temperature. The calculated transitions are typically convoluted with a
Gaussian function to simulate the experimental band shape.[9]

o Comparison: The resulting calculated ECD spectrum was then visually and quantitatively
compared with the experimental spectrum. A good agreement in the signs and relative
intensities of the Cotton effects confirmed the assigned absolute configuration.[3]

Supporting Chemical Correlation

To further solidify the stereochemical assignment, a biomimetic transformation was performed.
Chaetoglobosin G, a known related compound, was converted under mild conditions into both
Chaetoglobosin V and Chaetoglobosin Vb.[3] This chemical correlation demonstrated that
these compounds share a common biosynthetic origin and, by extension, the same absolute
configuration at their conserved chiral centers.
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Biomimetic correlation of related chaetoglobosins.
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Conclusion

The absolute configuration of Chaetoglobosin Vb was unequivocally established through the
synergistic application of experimental ECD spectroscopy and theoretical TDDFT calculations.
[3] This state-of-the-art chiroptical approach, supported by traditional spectroscopic analysis
and chemical correlation, provides a reliable framework for determining the stereochemistry of
complex natural products. The established configuration is fundamental for future research into
the biological activities of Chaetoglobosin Vb and for guiding synthetic and medicinal
chemistry efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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